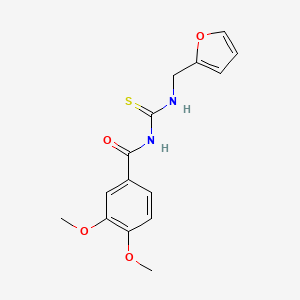

N-(Furan-2-ylmethylcarbamothioyl)-3,4-Dimethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide” is a chemical compound . It is related to a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives that were designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

While specific structural data for “N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide” is not available, a related compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Wirkmechanismus

Target of Action

The primary target of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR.

Biochemical Pathways

The compound affects the EGFR signaling pathway. Under normal conditions, binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, activation of downstream signaling pathways, and ultimately to DNA synthesis and cell proliferation. By inhibiting EGFR, N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide prevents these downstream effects, thereby inhibiting cell proliferation .

Result of Action

The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines . It shows weak cytotoxic effects on normal cells, suggesting that it might have a good safety profile .

Vorteile Und Einschränkungen Für Laborexperimente

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for investigating the effects of diuretics on various physiological systems. However, N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide also has certain limitations, such as its potential to cause electrolyte imbalances and its narrow therapeutic window.

Zukünftige Richtungen

There are several potential future directions for research on N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another potential direction is the investigation of the role of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide in the treatment of certain types of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide, which could lead to the development of new treatments for various medical conditions.

Synthesemethoden

The synthesis of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with furan-2-carboxamide, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification and crystallization.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furan-Derivate, wie die in Frage stehende Verbindung, haben eine signifikante antibakterielle Aktivität gezeigt . Sie wurden zur Herstellung zahlreicher neuartiger antibakterieller Wirkstoffe eingesetzt, um der mikrobiellen Resistenz entgegenzuwirken . Dies ist besonders wichtig angesichts des globalen Problems der mikrobiellen Resistenz aufgrund der Ineffektivität derzeit verfügbarer antimikrobieller Medikamente .

Antimikrobielle Medikamente

Furanhaltige Verbindungen weisen eine breite Palette von vorteilhaften biologischen und pharmakologischen Eigenschaften auf. Daher wurden sie als Medikamente in einer Reihe unterschiedlicher Krankheitsbereiche eingesetzt . Es besteht ein dringender Bedarf an der Suche nach neuen antimikrobiellen Verbindungen zur Behandlung von multiresistenten Erkrankungen mit unterschiedlichen Wirkmechanismen .

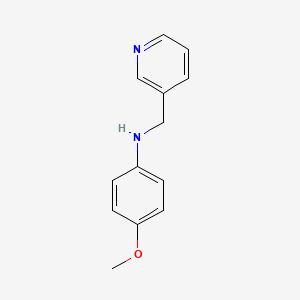

Synthese von β-Lactamen

Funktionalisierte β-Lactame wurden durch Reaktion von (E)-1-(Furan-2-yl)-N-[(4-Methoxyphenyl)-methyl]methanimin mit in situ erzeugten Ketenen aus Chlor- und Dichlor-essigsäure sowie 3-(Methoxyimino)butansäure synthetisiert . Dies deutet darauf hin, dass die Verbindung für die Synthese von β-Lactamen verwendet werden könnte, einer Klasse von Antibiotika, zu denen Penicillin und Cephalosporin gehören .

Furan-Plattformchemikalien

Die Verbindung könnte möglicherweise zur Herstellung von Furan-Plattformchemikalien (FPCs) verwendet werden, die direkt aus Biomasse gewonnen werden . FPCs haben eine große Bandbreite an Anwendungen, unter anderem in der Produktion von Brennstoffen und Kunststoffen .

Antifungale und antivirale Aktivität

Furan-Derivate haben eine antifungale und antivirale Aktivität gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise für die Entwicklung neuer antifungaler und antiviraler Medikamente verwendet werden könnte .

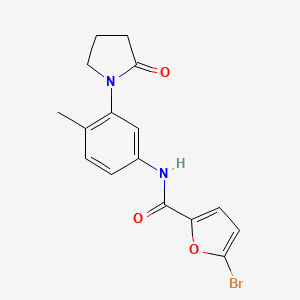

Entzündungshemmende und analgetische Aktivität

Furan-Derivate haben eine entzündungshemmende und analgetische Aktivität gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise für die Entwicklung neuer entzündungshemmender und analgetischer Medikamente verwendet werden könnte .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)14(18)17-15(22)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H2,16,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICRVDADXVVGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,2,4-Triazol-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2381366.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)

![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)

![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)

![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)